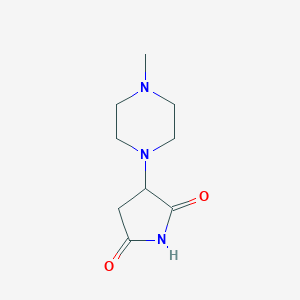![molecular formula C19H28N4O4 B5475814 1-{[1-({6-[(2,3-dihydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5475814.png)
1-{[1-({6-[(2,3-dihydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidin-2-one moiety, a pyridine ring, and a piperidine ring . Pyrrolidin-2-one is a five-membered lactam (a cyclic amide) that is a common structural motif in many natural products and drugs . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one, pyridine, and piperidine rings. The spatial orientation of these rings and their substituents could significantly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the lactam (amide), pyridine, and piperidine functionalities. For instance, the lactam could undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and the presence of any chiral centers .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[6-(2,3-dihydroxypropylamino)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c24-13-16(25)11-21-17-4-3-15(10-20-17)19(27)22-8-5-14(6-9-22)12-23-7-1-2-18(23)26/h3-4,10,14,16,24-25H,1-2,5-9,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHKFRNDBZBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide](/img/structure/B5475753.png)

![(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5475764.png)
![8-(3,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5475769.png)
![6-[(Z)-2-{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5475773.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1'-[(methylthio)acetyl]-1,4'-bipiperidine](/img/structure/B5475787.png)
![N-methyl-2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5475791.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5475805.png)
![N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B5475820.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5475827.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5475831.png)

